methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJIJMFHYPWKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound's reactivity and binding affinity, making it effective in various biochemical processes. The exact mechanism may involve the inhibition or activation of certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
2.1.1 5-(Trifluoroacetyl)-3,4-Dihydro-2H-Pyrans These five-membered heterocycles, synthesized via hetero-Diels-Alder reactions between β,β-bis(trifluoroacetyl)vinyl ethers and electron-rich alkenes, share the trifluoroacetyl substituent but differ in ring size (pyran vs. oxazine) . For example, 4,4-bis(trifluoroacetyl)-1,3-butadiene systems derived from pyrans are used to synthesize hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones, highlighting their role in fluorinated diketone synthesis .
2.1.2 Trifluoroacetyl-Functionalized Pyranosides Methyl 2,3,4-tri-O-benzyl-6-[(trifluoroacetyl)amino]-7,8-dideoxy-D-galacto-oct-7-enpyranosides (e.g., compounds 14a and 14b) feature trifluoroacetyl-protected amino groups on carbohydrate backbones . Their synthesis via K₂CO₃-mediated deacetylation in o-xylene yields 32–70% depending on conditions (Table 2 and 4 in ). Unlike the target oxazine, these pyranosides are tailored for glycosylation studies, emphasizing the trifluoroacetyl group’s role in stabilizing intermediates during carbohydrate modifications.
Functional Group Efficiency
The trifluoroacetyl group demonstrates superior directing effects in nitration and substitution reactions. For instance:
- Nitration Selectivity : In Nα,N¹-bis(trifluoroacetyl)-L-tryptophan methyl ester, nitration in acetic anhydride yields 2-nitro derivatives (67%), while trifluoroacetic acid favors 6-nitro products (69%) . This positional selectivity underscores the trifluoroacetyl group’s influence on electrophilic aromatic substitution.
- Indolequinone Synthesis: Trifluoroacetyl-substituted naphthoquinones facilitate benzindolequinone formation in 70–80% yields, outperforming methyl- or phenyl-acetylated analogs . This efficiency is attributed to the trifluoroacetyl group’s electron-withdrawing nature, which activates the substrate for cyclization.
Data Table: Key Comparative Properties
Research Findings and Trends
- Synthetic Flexibility : The oxazine scaffold’s six-membered ring offers conformational stability, making it preferable for multi-step syntheses over strained pyrans .
- Electron-Withdrawing Effects: Trifluoroacetyl groups enhance reaction rates and regioselectivity in nitration and cyclization, as seen in indolequinone and tryptophan derivative syntheses .
- Diverse Utility: While the oxazine is a building block, pyranosides and triazines highlight the trifluoroacetyl group’s adaptability across drug discovery, agrochemistry, and materials science .
Biological Activity
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of oxazine derivatives. Its molecular formula is with a molecular weight of approximately 251.16 g/mol. The compound features a trifluoroacetyl group, which is known to enhance biological activity through various mechanisms.
Antiviral Activity
Recent studies have indicated that oxazine derivatives exhibit promising antiviral properties. For instance, compounds structurally related to this compound have shown inhibitory effects on HIV-1 integrase, a crucial enzyme for viral replication. The inhibition occurs at submicromolar concentrations, demonstrating the potential for development as antiviral agents .
Antitumor Activity
The compound's structural characteristics may also contribute to its antitumor properties. Research has shown that similar compounds can inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This inhibition leads to reduced tumor proliferation in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the oxazine ring allows for interaction with key enzymes involved in viral replication and tumor growth.
- Cell Signaling Modulation : The trifluoroacetyl group may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Case Studies and Research Findings
A selection of studies highlights the biological efficacy of related compounds:
These findings suggest that this compound could be further investigated for its therapeutic potential.
Preparation Methods
Condensation of Amino Alcohols with Carbonyl Compounds
A common route to 3,4-dihydro-2H-oxazines involves the cyclocondensation of β-amino alcohols with carbonyl compounds (e.g., ketones or aldehydes). For example:
- Step 1 : Reaction of a β-amino alcohol (e.g., 2-aminopropanol) with methyl glyoxylate under acidic conditions forms the oxazine ring while simultaneously introducing the methyl ester.
- Step 2 : The resulting intermediate is acylated at position 6 using TFAA in the presence of a base (e.g., pyridine) to install the trifluoroacetyl group.
This method is exemplified in the synthesis of related oxazine derivatives, where cyclization efficiencies of 70–85% are achieved under optimized temperatures (65–80°C).
Solid-Phase Synthesis for Parallel Optimization
Solid-phase synthesis enables high-throughput exploration of oxazine derivatives. Key steps include:
- Resin Functionalization : Loading a Wang resin with a hydroxyl-containing precursor (e.g., 4-hydroxybenzoic acid).
- Cyclization : Treating the resin-bound intermediate with a diamine or amino alcohol in the presence of a coupling agent (e.g., DCC) to form the oxazine ring.
- Cleavage : Releasing the product from the resin using trifluoroacetic acid (TFA), which simultaneously removes protecting groups.
This approach, detailed in studies on 3,6-dihydro-2H-1,2-oxazines, allows for rapid diversification and yields products with >80% purity after high-performance liquid chromatography (HPLC).
Functionalization of the Oxazine Core
Trifluoroacetylation at Position 6
Introducing the trifluoroacetyl group typically involves nucleophilic acyl substitution:
Esterification of the Carboxyl Group
The methyl ester can be introduced via:
- Fischer Esterification : Heating the carboxylic acid precursor with excess methanol and a catalytic acid (e.g., H2SO4).
- Alkylation : Treating a carboxylate salt with methyl iodide in the presence of K2CO3.
For instance, ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate was synthesized via alkylation with methyl iodide, achieving 75% yield after purification.
Analytical Validation and Characterization
Spectroscopic Techniques
Chromatographic Purity Assessment
- HPLC : Reverse-phase C18 columns (e.g., Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% TFA) achieve baseline separation of the target compound from byproducts.
- Chiral Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using Chiralpak IA-3 or ID-3 columns with CO2/MeOH mobile phases.
Challenges and Optimization Strategies
Regioselectivity in Acylation
Competitive acylation at multiple sites (e.g., oxazine nitrogen vs. position 6) necessitates careful control of reaction conditions. Using bulky bases (e.g., 2,6-lutidine) and low temperatures (0°C) favors regioselective trifluoroacetylation at position 6.
Stability of the Trifluoroacetyl Group
The trifluoroacetyl group is prone to hydrolysis under basic or aqueous conditions. Storage in anhydrous solvents (e.g., DCM) at −20°C is recommended.
Q & A
Q. How does this compound serve as an intermediate in multistep syntheses of complex heterocycles?
- Methodological Answer : The trifluoroacetyl group acts as a directing group in Pd-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives. Optimize catalyst loading (1–5 mol% Pd(PPh)) and ligand (e.g., SPhos) to minimize dehalogenation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
